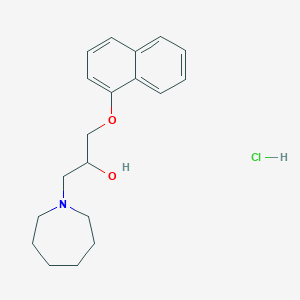
1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H26ClNO2 and its molecular weight is 335.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound has been investigated for its interactions with various biological targets, particularly in modulating enzyme activity. Research indicates that it may influence metabolic processes by interacting with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification in the body. This interaction suggests potential applications in pharmacology for drug development and therapeutic interventions.
Key Findings:
- Enzyme Interactions: Modulates activity of cytochrome P450 enzymes, affecting drug metabolism.
- Biological Pathways: Influences signaling pathways related to G-protein coupled receptors.
Therapeutic Potential
The compound's structural features allow it to exhibit diverse pharmacological effects, including:
- Antimicrobial properties: Preliminary studies have indicated potential antibacterial activity against various pathogens.
- Anticancer effects: Investigations into its antiproliferative properties show promise in inhibiting cancer cell growth.
Case Study Example:
A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Organic Synthesis
Non-linear Optical Properties
Research has also explored the electronic properties of 1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, particularly in non-linear optics. The compound has been studied using density functional theory (DFT) to assess its potential as a material for optical applications.
Key Optical Properties:
- Dipole Moment (μ): Indicates the polarity of the molecule.
- Polarizability (α) and Hyperpolarizability (β): Essential for understanding the material's response to electric fields.
Applications in Sensors
The compound has been utilized in developing sensors due to its ability to selectively bind metal ions, enhancing fluorescence detection methods. This application is particularly relevant in environmental monitoring and analytical chemistry.
Example Application:
A novel sensor based on this compound demonstrated high selectivity for aluminum ions with a detection limit of 2.36×10−9M, showcasing its utility in real-time monitoring applications.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c21-17(14-20-12-5-1-2-6-13-20)15-22-19-11-7-9-16-8-3-4-10-18(16)19;/h3-4,7-11,17,21H,1-2,5-6,12-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBKLNVFVMAQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














